2-(Naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline

Catalog No.
S12769659
CAS No.
M.F
C34H22N2
M. Wt
458.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroli...

Product Name

2-(Naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline

IUPAC Name

2-naphthalen-2-yl-4,7-diphenyl-1,10-phenanthroline

Molecular Formula

C34H22N2

Molecular Weight

458.5 g/mol

InChI

InChI=1S/C34H22N2/c1-3-10-24(11-4-1)28-19-20-35-33-29(28)17-18-30-31(25-12-5-2-6-13-25)22-32(36-34(30)33)27-16-15-23-9-7-8-14-26(23)21-27/h1-22H

InChI Key

CELPGKFEUDCZOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC4=C(C3=NC=C2)N=C(C=C4C5=CC=CC=C5)C6=CC7=CC=CC=C7C=C6

2-(Naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline, commonly referred to as 2,9-bis(naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline, is a complex organic compound characterized by its dual naphthalene moieties and phenanthroline structure. The molecular formula of this compound is C44H28N2C_{44}H_{28}N_{2} with a molecular weight of approximately 584.72 g/mol . It appears as a white to light yellow or light orange powder and is known for its high purity levels, typically exceeding 97% .

Typical of phenanthroline derivatives. Notably, it can undergo:

  • Coordination Reactions: This compound can form complexes with transition metals, which can be useful in catalysis and sensing applications.
  • Oxidation and Reduction: The naphthalene groups can undergo oxidation or reduction depending on the reaction conditions, affecting the compound's electronic properties.
  • Substitution Reactions: The phenanthroline core can be modified through electrophilic or nucleophilic substitution, allowing for the synthesis of derivatives with altered properties.

Research indicates that 2-(Naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline exhibits biological activities such as:

  • Anticancer Properties: Some studies suggest that this compound may inhibit cancer cell growth by interfering with cellular processes.
  • Antioxidant Activity: The compound has shown potential in scavenging free radicals, which could contribute to its protective effects against oxidative stress.
  • Metal Ion Chelation: Its ability to bind metal ions may play a role in therapeutic applications, particularly in treating metal overload conditions.

The synthesis of 2-(Naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline typically involves:

  • Condensation Reactions: Starting materials such as naphthalene derivatives and phenanthroline are reacted under acidic or basic conditions to form the desired structure.
  • Cyclization Processes: Cyclization techniques may be employed to facilitate the formation of the phenanthroline ring system.
  • Purification Techniques: Post-synthesis purification often involves recrystallization or chromatography to achieve the desired purity levels.

This compound has several notable applications:

  • Optoelectronic Devices: Due to its electron transport properties, it is used in organic light-emitting diodes and solar cells.
  • Sensors: Its ability to form complexes with metal ions makes it suitable for developing sensors for environmental monitoring.
  • Catalysis: The compound serves as a ligand in catalytic systems for various organic transformations.

Interaction studies have shown that 2-(Naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline can interact with various metal ions such as copper and iron. These interactions are significant in biological systems and can influence the compound's reactivity and stability. Studies often focus on:

  • Binding Affinity: Evaluating how strongly the compound binds to different metal ions.
  • Spectroscopic Analysis: Techniques like UV-visible spectroscopy are employed to study the electronic transitions upon metal binding.

Several compounds share structural similarities with 2-(Naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4,7-Diphenyl-1,10-phenanthrolineContains two phenyl groups on phenanthrolineLacks naphthalene moieties
2-(Naphthalen-1-yl)-4,7-diphenyl-1,10-phenanthrolineSimilar naphthalene substitution but at position 1Different electronic properties due to position
2-(Naphthalen-2-yl)-1,10-phenanthrolineContains only one phenyl groupSimpler structure with potentially different reactivity

The uniqueness of 2-(Naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline lies in its dual naphthalene substituents and enhanced electron transport capabilities compared to its analogs.

XLogP3

8.6

Hydrogen Bond Acceptor Count

2

Exact Mass

458.178298710 g/mol

Monoisotopic Mass

458.178298710 g/mol

Heavy Atom Count

36

Dates

Last modified: 08-09-2024

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